Ammonium 3-nitrosulphanilate
Description
Ammonium 3-nitrosulphanilate is a nitrogen-containing sulfonic acid derivative, structurally characterized by a nitroso (–NO) group attached to the sulfanilate backbone and an ammonium counterion. The ammonium variant is likely synthesized via neutralization of 3-nitrosulphanilic acid with ammonia, analogous to methods for preparing ammonium sulfamate .
Properties
CAS No. |
50667-33-9 |
|---|---|
Molecular Formula |
C6H6N2O5S.H3N C6H9N3O5S |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
azanium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);1H3 |
InChI Key |
PMIOTMCKYPQSSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-nitrosulphanilate typically involves the nitration of 4-aminobenzenesulfonic acid followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 3-nitrosulphanilate, which is then neutralized to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure the safety and efficiency of the production process. The final product is purified through crystallization and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
General Ammonium Salt Chemistry
Ammonium salts (e.g., NH₄⁺ paired with anions like nitrate, sulfate, or sulfonate) typically undergo acid-base and redox reactions. For example:
-
Ammonium nitrate decomposes thermally to produce nitrogen oxides and water:
At higher temperatures, it forms nitrogen gas and oxygen . -
Ammonium sulfate reacts with alkali hydroxides to release ammonia .
Nitrosulphonate Chemistry
While specific data on 3-nitrosulphanilate is absent, sulfonate derivatives generally participate in:
-
Hydrolytic reactions (e.g., cleavage of sulfonate esters under acidic/alkaline conditions).
-
Electrophilic substitution (e.g., nitration, sulfonation) due to activating groups on aromatic rings.
-
Coordination chemistry , as seen in silver complexes with sulfonate ligands .
Gaps in Available Data
The provided sources lack:
Scientific Research Applications
Ammonium 3-nitrosulphanilate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic reagent.
Mechanism of Action
The mechanism of action of ammonium 3-nitrosulphanilate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially leading to antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key properties and distinctions between Ammonium 3-nitrosulphanilate and similar compounds:
Key Research Findings and Functional Comparisons
Reactivity and Functional Groups
- Nitroso vs. Sulfonate Groups: this compound’s nitroso group (–NO) confers distinct redox properties compared to the sulfamate (–SO₃NH₂) group in ammonium sulfamate. The nitroso moiety may participate in nitrosation reactions, while sulfamates are more stable and suited for sulfonation .
- Counterion Effects: The ammonium ion (NH₄⁺) enhances water solubility relative to sodium salts, as seen in ammonia solutions (e.g., 3N NH₃, d ≈ 0.98) . However, ammonium salts like nitrate (NH₄NO₃) exhibit higher volatility and reactivity than sulfonates .
Biological Activity
Ammonium 3-nitrosulphanilate is a compound belonging to the class of quaternary ammonium salts (QASs), which are known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its mechanisms of action, efficacy against various microorganisms, and potential applications in medicine and industry.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Membrane Disruption : QASs, including this compound, can integrate into microbial cell membranes, leading to structural changes that disrupt membrane integrity. This disruption can inhibit essential cellular functions such as nutrient transport and energy production .
- Protein Inhibition : These compounds can inhibit membrane-bound proteins like H-ATPase, which is crucial for maintaining cellular homeostasis. The inhibition of such proteins can lead to the death of microbial cells .
- Biofilm Eradication : this compound has been shown to reduce the adhesion of microorganisms to surfaces and effectively eradicate biofilms formed by pathogenic bacteria. This property is particularly valuable in clinical settings where biofilm-associated infections are prevalent .
Efficacy Against Microorganisms
The antimicrobial efficacy of this compound has been documented in various studies. Here is a summary table showcasing its activity against different pathogens:
| Microorganism | Efficacy | Notes |
|---|---|---|
| Staphylococcus aureus | High | Effective against antibiotic-resistant strains |
| Escherichia coli | Moderate | Inhibitory concentrations vary by strain |
| Pseudomonas aeruginosa | High | Effective in biofilm disruption |
| Candida albicans | Moderate | Shows antifungal properties |
Case Studies
- Case Study on Biofilm Disruption : A study conducted by researchers demonstrated that this compound significantly reduced biofilm formation by Pseudomonas aeruginosa on medical devices. The results indicated a reduction in biofilm mass by over 70% when treated with this compound at sub-lethal concentrations .
- Clinical Application in Wound Management : Another investigation focused on the use of this compound in wound dressings for patients with chronic wounds infected with Staphylococcus aureus. The findings revealed a marked decrease in bacterial load and improved healing times compared to control groups receiving standard care .
Research Findings
Recent research highlights the importance of understanding the biological activity of QASs like this compound not only for their antimicrobial properties but also for their potential side effects, including the development of microbial resistance. Continuous exposure to QASs can lead to increased resistance among microbial populations, necessitating careful consideration in clinical and industrial applications .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Ammonium 3-nitrosulphanilate with high purity?
- Methodological Answer : Synthesis typically involves controlled nitrosylation of sulphanilic acid derivatives under acidic conditions. Key steps include:
- Precursor Preparation : React sulphanilic acid with sodium nitrite in a chilled sulfuric acid medium (0–5°C) to form the nitroso intermediate .
- Ammonium Salt Formation : Neutralize the intermediate with ammonium hydroxide, followed by recrystallization in ethanol-water mixtures to isolate the product.
- Purity Validation : Use gravimetric analysis (e.g., sulfate ion precipitation) and spectroscopic methods (UV-Vis at ~400 nm for nitroso groups) to confirm purity .
Q. How should researchers assess and mitigate hazards when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : Review analogous ammonium salts (e.g., ammonium sulfide) for reactivity risks. Nitroso compounds may release NOx gases under heat or acidic conditions .
- Mitigation Strategies :
- Use fume hoods for synthesis and storage.
- Implement personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
- Store in airtight containers away from oxidizers and acids .
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and mass spectrometry to confirm functional groups (e.g., nitroso at ~1500 cm<sup>-1</sup> in IR) .
- Error Analysis : Quantify instrument-specific uncertainties (e.g., NMR baseline noise) and compare with theoretical spectra from computational tools (DFT calculations) .
- Case Example : If NMR signals for ammonium protons conflict with X-ray crystallography data, conduct variable-temperature NMR to assess dynamic effects or hydrogen bonding .
Q. How can the pH-dependent stability of this compound be systematically evaluated under varying experimental conditions?
- Methodological Answer :
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy over 24–72 hours.
- Quantify degradation products (e.g., sulfate ions via ion chromatography) .
- Data Interpretation :
- Stability Table :
| pH Range | Half-Life (Hours) | Major Degradation Pathway |
|---|---|---|
| 2–4 | >72 | Minimal decomposition |
| 7–9 | 12–24 | Hydrolysis of nitroso group |
| >10 | <6 | Ammonia release |
- Mechanistic Insight : Instability at alkaline pH arises from deprotonation of the ammonium group, accelerating nitroso hydrolysis .
Q. What strategies are effective in reconciling discrepancies between theoretical and experimental solubility data for this compound?
- Methodological Answer :
- Controlled Experiments : Measure solubility in polar solvents (water, DMSO) using gravimetric methods at 25°C and 40°C. Compare with COSMO-RS or Hansen solubility parameter predictions .
- Error Source Analysis :
- Account for polymorphic forms (e.g., hydrate vs. anhydrous) via XRD.
- Adjust for ionic strength effects using activity coefficients (Debye-Hückel equation) .
- Case Study : If experimental solubility in methanol exceeds predictions, investigate solvent-clustering effects via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
